Lochnerinine Lochnerinine Lochnerinine is a member of carbazoles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1631506
InChI: InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1
SMILES: CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

Lochnerinine

CAS No.:

Cat. No.: VC1631506

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Lochnerinine -

Specification

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate
Standard InChI InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1
Standard InChI Key YKTXUUJZENEUGL-MKHRZCKRSA-N
Isomeric SMILES CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC
SMILES CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC
Canonical SMILES CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Lochnerinine is characterized by the molecular formula C22H26N2O4 and has a molecular weight of 382.5 g/mol . The compound is officially identified in chemical databases with the PubChem CID 443417 . In terms of chemical classification, lochnerinine is categorized as a member of carbazoles and belongs to the broader class of monoterpenoid indole alkaloids .

Structural Features

The structure of lochnerinine is highly complex, featuring a hexacyclic scaffold. Its IUPAC name, methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate, reflects this structural complexity . The compound contains distinctive functional groups including a methoxy group and a methyl ester, contributing to its unique chemical properties and potential biological interactions.

Natural Sources and Occurrence

Plant Sources

Lochnerinine has been isolated from multiple plant species, primarily within the Apocynaceae family. The compound has been reported in:

  • Catharanthus roseus (Madagascar periwinkle)

  • Catharanthus lanceus

  • Alstonia yunnanensis

Table 1: Natural Sources of Lochnerinine

Plant SpeciesFamilyPlant PartReferences
Catharanthus roseusApocynaceaeNot specified
Catharanthus lanceusApocynaceaeNot specified
Alstonia yunnanensisApocynaceaeRoots

Biosynthesis and Metabolism

Relation to Other Alkaloids

Lochnerinine appears to be related to other alkaloids found in the same plant species. For instance, in studies of Catharanthus roseus, lochnerinine has been mentioned alongside other compounds like lochnericine . The structural similarities between these compounds suggest shared biosynthetic pathways and potential metabolic relationships.

Pharmacological Activities and Research Findings

Anticancer Properties

Research on lochnerinine's anticancer potential has yielded mixed results. While it was found to be "devoid of activity against the P-1534 leukemia," it demonstrated "reproducible cytotoxicity against the 9 KB cell culture" . This selective cytotoxicity profile suggests potential specificity in its anticancer mechanisms.

Comparison with Related Alkaloids

In comparative studies with other alkaloids from Catharanthus roseus, lochnerinine showed distinctive pharmacological profiles. While compounds like vindoline, catharanthine, and yohimbine were described as "devoid of P-1534 leukemia activity, as well as cytotoxicity," lochnerinine maintained its activity against the 9 KB cell culture .

Table 2: Comparative Pharmacological Activities of Selected Alkaloids from Catharanthus roseus

AlkaloidActivity Against P-1534 LeukemiaCytotoxicity Against 9 KB Cell Culture
LochnerinineInactiveActive
LeurosineActive (potent)High cytotoxicity
VindolineInactiveInactive
CatharanthineInactiveInactive
YohimbineInactiveInactive
PericyclivineInactiveInactive

Methods of Isolation and Identification

Extraction and Isolation Techniques

The isolation of lochnerinine from plant material typically involves multiple chromatographic steps. Based on the methodology described for alkaloid isolation from Alstonia yunnanensis, these techniques may include:

  • Silica column chromatography

  • Gel chromatography

  • Recrystallization

  • High-performance liquid chromatography (HPLC)

These methods allow for the separation of lochnerinine from the complex mixture of other alkaloids and plant compounds.

Structural Identification

Modern spectral analysis techniques are essential for the structural identification and characterization of lochnerinine. These include:

  • Mass spectrometry (MS)

  • Nuclear magnetic resonance (NMR) spectroscopy (1H-, 13C-, HMQC-, HMBC-, and 1H-1HCOSY-NMR)

  • Ultraviolet and visible spectroscopy (UV)

  • Electronic Circular Dichroism (ECD)

These analytical methods provide comprehensive structural information, allowing researchers to confirm the identity of lochnerinine and distinguish it from structurally related alkaloids.

Comparison with Related Compounds

Structural Relationship to Lochnericine

Lochnerinine shares structural similarities with lochnericine, another alkaloid found in Catharanthus roseus. Lochnericine has a molecular formula of C21H24N2O3 and a molecular weight of 352.4 g/mol . Both compounds belong to the monoterpenoid indole alkaloid class, but lochnericine is specifically categorized as an Aspidosperma alkaloid . The structural relationship between these compounds suggests potential biosynthetic connections.

Comparative Pharmacological Profiles

Research Context and Historical Significance

Historical Context of Discovery

The isolation and characterization of lochnerinine appears to be part of broader research efforts focused on identifying bioactive alkaloids from medicinal plants. These investigations, particularly those centered on Catharanthus roseus, gained momentum due to the discovery of potent anticancer compounds like vincristine and vinblastine from the same plant source .

Contemporary Research Focus

Current research involving lochnerinine tends to focus on:

  • Comprehensive phytochemical profiling of medicinal plants

  • Evaluation of potential anticancer properties

  • Understanding the biosynthetic pathways of monoterpenoid indole alkaloids

  • Exploring structure-activity relationships among related compounds

Future Research Directions

Biosynthetic Engineering

Recent advances in understanding the biosynthesis of related alkaloids, such as the identification of enzymes involved in lochnericine production, may provide opportunities for the metabolic engineering of lochnerinine. This approach could potentially enable more efficient production of the compound for research and therapeutic purposes .

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